molecular formula C13H15N3O2 B1378216 3-(Cbz-amino)-1,5-dimethylpyrazole CAS No. 1445322-58-6

3-(Cbz-amino)-1,5-dimethylpyrazole

Cat. No. B1378216
M. Wt: 245.28 g/mol
InChI Key: SBLMQFZKHYPZIC-UHFFFAOYSA-N
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Description

“3-(Cbz-amino)-1,5-dimethylpyrazole” is a compound that involves a Cbz (benzyl-carbamate) protected amine . Cbz-protected amines are commonly used in organic synthesis processes . They are easily synthesized from various amines using many methods .


Synthesis Analysis

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .


Chemical Reactions Analysis

The chemical reactions involving “3-(Cbz-amino)-1,5-dimethylpyrazole” primarily involve the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .

Scientific Research Applications

1. One-Pot Amidation of N-Cbz Protected Amines

  • Summary of Application: This research describes a practical one-pot synthesis of amides from N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Methods of Application: The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .
  • Results or Outcomes: Using this reaction protocol, a variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

2. Protection of Amino Groups

  • Summary of Application: Amino groups are selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .
  • Methods of Application: The method involves the reaction of amino groups with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . This results in the selective protection of the amino groups .
  • Results or Outcomes: This method allows for the selective protection of amino groups in good yields . It is particularly effective even for substrates with multiple hydroxyl groups .

3. In Situ Preparation of Active Pd/C Catalyst

  • Summary of Application: This research describes a simple, highly reproducible protocol for the hydrogenation of alkenes and alkynes and for the hydrogenolysis of O-benzyl ethers . The method involves the in situ preparation of an active Pd/C catalyst from Pd(OAc)2 and charcoal in methanol .
  • Methods of Application: The method involves the in situ preparation of an active Pd/C catalyst from Pd(OAc)2 and charcoal in methanol . This catalyst is then used for the hydrogenation of alkenes and alkynes and for the hydrogenolysis of O-benzyl ethers .
  • Results or Outcomes: The method allows for the hydrogenation of various substrates in short reaction times with moderate temperatures between 80 °C and 100 °C with 50 psi of hydrogen . It is particularly effective for the hydrogenolysis of O-benzyl ethers .

4. Deprotection of Cbz-Protected Amines

  • Summary of Application: This research describes a method for the deprotection of Cbz-protected amines . The method involves the treatment of these amines with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C .
  • Methods of Application: The method involves the treatment of Cbz-protected amines with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . This results in the deprotection of the amines .
  • Results or Outcomes: This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities . It allows for the efficient deprotection of Cbz-protected amines .

5. In Situ Generation of Molecular Hydrogen

  • Summary of Application: This research describes a method for the in situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal . This results in rapid and efficient reduction of multiple bonds, azides, imines, and nitro groups, as well as deprotection of benzyl and allyl groups under mild, neutral conditions .
  • Methods of Application: The method involves the addition of triethylsilane to palladium on charcoal . This results in the in situ generation of molecular hydrogen, which is then used for the reduction of various substrates .
  • Results or Outcomes: This method allows for the rapid and efficient reduction of multiple bonds, azides, imines, and nitro groups, as well as deprotection of benzyl and allyl groups under mild, neutral conditions . It is particularly effective for substrates bearing sensitive functionalities .

6. Protection of Amino Groups

  • Summary of Application: This research describes a method for the protection of amino groups . Amino groups are selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .
  • Methods of Application: The method involves the reaction of amino groups with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . This results in the selective protection of the amino groups .
  • Results or Outcomes: This method allows for the selective protection of amino groups in good yields . It is particularly effective even for substrates with multiple hydroxyl groups .

properties

IUPAC Name

benzyl N-(1,5-dimethylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-8-12(15-16(10)2)14-13(17)18-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLMQFZKHYPZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cbz-amino)-1,5-dimethylpyrazole

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